2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-22-14-9-7-12(8-10-14)16-19-17(24-20-16)23-11-15(21)18-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFNZPBDALDQLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenylacetamide typically involves the reaction of 4-methoxyphenyl isothiocyanate with hydrazine hydrate to form the intermediate 3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine. This intermediate is then reacted with phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include refluxing in an appropriate solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenylacetamide typically involves multi-step chemical reactions. The reaction mechanism includes the nucleophilic attack of the thiadiazole sulfur atom on the acetamide carbon, forming a thioether bond. Precursors often include methoxyphenyl and thiadiazole derivatives, with reaction conditions carefully controlled to optimize yield and purity.
Key Structural Features:
- Thiadiazole Moiety : Known for its biological activity, particularly in anticancer applications.
- Thioether Linkage : Enhances stability and reactivity in biological systems.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. A study involving related compounds demonstrated their ability to inhibit cancer cell proliferation across various types of cancer cell lines such as prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC). The compound's structural features contribute to its interaction with cellular mechanisms involved in tumor growth .
Case Study:
In vitro studies showed that derivatives with specific substitutions on the phenyl ring exhibited superior cytotoxicity compared to standard chemotherapeutic agents like doxorubicin. For instance, compounds with ortho-chloro and meta-methoxy substitutions displayed IC50 values indicating potent activity against cancer cells .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory potential. In silico docking studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses. This suggests a dual role in both anticancer and anti-inflammatory pathways, making it a candidate for further therapeutic development .
Chemical Reactivity and Interaction Studies
The unique combination of functional groups within 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenylacetamide allows for diverse chemical reactions. It can participate in oxidation and reduction reactions, and its reactivity is influenced by the presence of sulfur in the thiadiazole structure.
Potential Reactions Include:
- Oxidation with hydrogen peroxide.
- Reduction using sodium borohydride.
Mechanism of Action
The mechanism of action of 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. For instance, its enzyme inhibition activity is attributed to its ability to bind to the active site of enzymes like acetylcholinesterase, thereby preventing the breakdown of neurotransmitters . Additionally, its anticancer activity is linked to the inhibition of key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural Features
The target compound’s structure is compared with analogues in Table 1, focusing on core heterocycles, substituents, and functional groups.
Key Observations :
- The 1,2,4-thiadiazole core in the target compound distinguishes it from 1,3-thiazoles (e.g., 9e) and 1,3,4-thiadiazoles (), which may alter electron distribution and hydrogen-bonding capacity.
- The 4-methoxyphenyl group is shared with compound 3f (), but the latter’s thiazolidinone ring enables tautomerism, unlike the rigid thiadiazole in the target compound .
- Fluorophenyl () and p-tolyl () substituents highlight how electronic effects (e.g., electron-withdrawing vs. donating) influence physicochemical properties .
Physicochemical Properties
- Solubility & Stability: The target compound’s thiadiazole core likely increases stability compared to tautomerism-prone thiazolidinones (e.g., 3f) . Its methoxy group may improve solubility in organic solvents relative to fluorophenyl analogues () .
- Spectral Data: IR: Absence of νS-H (~2500–2600 cm⁻¹) in the target compound (similar to ) confirms a non-thiol tautomer . NMR: The 4-methoxyphenyl group would show characteristic singlet peaks for methoxy protons, comparable to compound 9e () .
Biological Activity
2-((3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenylacetamide is a novel compound derived from the 1,3,4-thiadiazole scaffold, which has been recognized for its diverse biological activities. This compound features a thiadiazole ring with a methoxyphenyl substituent and an acetamide group, making it a candidate for various therapeutic applications, particularly in cancer treatment and antimicrobial activity.
Chemical Structure and Properties
The molecular formula of 2-((3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenylacetamide is , with a molecular weight of approximately 342.43 g/mol. The structure includes a thiadiazole ring that contributes to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential as an anticancer and antimicrobial agent.
Anticancer Activity
- Cytotoxic Effects : Studies have shown that derivatives of 1,3,4-thiadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Mechanism of Action : The anticancer mechanism is often attributed to the ability of these compounds to interact with cellular targets involved in proliferation and survival pathways. Docking studies suggest that these compounds may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis .
Antimicrobial Activity
Research has indicated that the compound may possess antimicrobial properties:
- Fungal Inhibition : It has been suggested that the compound disrupts fungal membrane integrity, inhibiting growth through biochemical interactions with fungal enzymes.
- Bacterial Activity : Preliminary studies indicate potential antibacterial effects against various pathogens.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiadiazole derivatives, including the compound :
Q & A
Q. What are the standard synthetic routes for 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenylacetamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a thiol-containing thiadiazole intermediate with a chloroacetamide derivative under nucleophilic substitution conditions. For example, refluxing 2-chloro-N-phenylacetamide with 3-(4-methoxyphenyl)-1,2,4-thiadiazole-5-thiol in a polar aprotic solvent (e.g., DMF) in the presence of a base (e.g., K₂CO₃) drives the reaction . Optimization may include:
- Solvent selection : DMF enhances solubility of aromatic intermediates.
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates.
- Temperature control : Reflux (~80–100°C) balances reactivity and side-product formation.
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures purity .
Q. How is the compound characterized structurally, and what analytical techniques validate its identity?
- NMR spectroscopy : and NMR confirm the presence of the 4-methoxyphenyl group (δ ~3.8 ppm for OCH₃) and acetamide protons (δ ~2.4–2.6 ppm for CH₂, δ ~8.0–8.2 ppm for NH) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- IR spectroscopy : Peaks at ~1650–1680 cm⁻¹ confirm C=O (amide) and C=N (thiadiazole) stretches .
- X-ray crystallography : Resolves tautomeric equilibria (e.g., thione vs. thiol forms) using SHELX software .
Q. What are the primary challenges in synthesizing thiadiazole-acetamide hybrids, and how are impurities managed?
- Thiol oxidation : Thiol intermediates may oxidize to disulfides; inert atmospheres (N₂/Ar) and reducing agents (e.g., DTT) mitigate this .
- Byproduct formation : Unreacted chloroacetamide derivatives are removed via aqueous workup (e.g., NaHCO₃ washes) .
- Tautomerism : Structural ambiguity (e.g., thione vs. thiol forms) requires spectroscopic validation (NMR, X-ray) .
Advanced Research Questions
Q. How does the compound’s electronic structure influence its bioactivity, and what computational methods model this?
- Density Functional Theory (DFT) : Predicts electron distribution in the thiadiazole ring (electron-deficient due to S and N atoms) and acetamide moiety (electron-rich NH group). HOMO-LUMO gaps (~4–5 eV) correlate with reactivity in biological systems .
- Molecular docking : Simulations (e.g., AutoDock Vina) reveal interactions with targets like CDK5/p25 kinase, where the 4-methoxyphenyl group occupies hydrophobic pockets .
Q. What contradictions exist in reported biological activities, and how can they be resolved experimentally?
Q. How do substituent modifications (e.g., methoxy group replacement) affect the compound’s physicochemical and pharmacological properties?
- Methoxy to halogen substitution : Fluorine or chlorine at the 4-position increases lipophilicity (logP ↑ by ~0.5–1.0), enhancing blood-brain barrier penetration .
- Thiadiazole ring variation : Replacing sulfur with oxygen (oxadiazole) reduces metabolic stability (t₁/₂ ↓ by ~30%) due to altered CYP450 interactions .
Q. What are the compound’s metabolic pathways, and how can metabolite toxicity be assessed?
- Phase I metabolism : Cytochrome P450 (CYP3A4)-mediated oxidation of the methoxy group to hydroxyl derivatives, detected via LC-MS/MS .
- Toxicity screening : HepG2 cell assays measure metabolite-induced cytotoxicity (EC₅₀ values) and ROS generation .
Experimental Design and Data Analysis
Q. How should researchers design in vivo studies to evaluate the compound’s pharmacokinetics and efficacy?
- Dosing regimen : Intravenous (5 mg/kg) vs. oral (10 mg/kg) administration in rodent models to assess bioavailability (AUC₀–24h).
- Tissue distribution : LC-MS quantification in brain, liver, and plasma at 0.5, 2, 6, and 24 h post-dose .
- Efficacy endpoints : Tumor volume reduction in xenograft models (e.g., HCT-116 colon cancer) with histopathological validation .
Q. What strategies mitigate batch-to-batch variability in compound synthesis?
Q. How can crystallographic data resolve discrepancies in reported tautomeric forms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
